molecular formula C10H10N2O3 B2694330 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1020718-28-8

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2694330
CAS No.: 1020718-28-8
M. Wt: 206.201
InChI Key: VSPZCBIXONUPNW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 2 and a methyl group at position 1 of the benzimidazole core.

Properties

IUPAC Name

2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPZCBIXONUPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the hydroxymethyl and carboxylic acid groups. For instance, the benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and formic acid. Subsequent steps may include hydroxymethylation using formaldehyde in a basic medium and carboxylation using carbon dioxide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted benzodiazoles.

Scientific Research Applications

Medicinal Chemistry

2-(Hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid has shown promise in various areas of medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibiotics.
  • Anticancer Activity : In vitro studies have demonstrated that similar benzodiazole derivatives can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values suggest significant anticancer potential.

Enzyme Inhibition

The compound can act as a competitive inhibitor for certain enzymes due to its carboxylic acid group. This ability allows it to modulate metabolic pathways, which could be beneficial for therapeutic interventions.

Chemical Research

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical modifications, making it valuable for studying reaction mechanisms.

Antimicrobial Studies

Recent studies have shown that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that specific derivatives could effectively inhibit the growth of resistant bacterial strains.

Anticancer Research

In vitro assays have indicated that benzodiazole derivatives can induce apoptosis in various cancer cell lines. Notably:

  • Compounds similar to this compound showed promising results with IC50 values in the low micromolar range against human cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(Hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid (Target) -CH₂OH (C2), -CH₃ (N1) C₁₀H₁₀N₂O₃* ~206.20 Potential hydrogen bonding; hypothesized use in drug design (structural analogy to other acids). N/A
2-(Difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid -CF₂H (C2), -CH₃ (N1) C₁₀H₈F₂N₂O₂ 234.18 Enhanced lipophilicity due to fluorinated substituent; possible antimicrobial activity.
1-Propyl-1H-1,3-benzodiazole-5-carboxylic acid -CH₂CH₂CH₃ (N1) C₁₁H₁₂N₂O₂ 204.23 Increased steric bulk; potential intermediate in organic synthesis.
2-(3-Hydroxypropyl)-1H-benzimidazole-5-carboxylic acid HCl -CH₂CH₂CH₂OH (C2) C₁₁H₁₃ClN₂O₃ 256.69 Improved solubility (hydrophilic side chain); used in pharmacological studies.
5-Bromo-1H-benzimidazole-2-carboxylic acid -Br (C5), -COOH (C2) C₈H₅BrN₂O₂ 241.05 Halogenated derivative; building block for metal-organic frameworks or kinase inhibitors.
2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid -C₆H₄OH (C2) C₁₄H₁₀N₂O₃ 254.24 Aromatic hydroxyl group; antioxidant or anti-inflammatory applications.
1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid -CH₂C₃H₅ (N1), -O (C2, oxidized) C₁₂H₁₂N₂O₃ 232.24 Cyclic alkyl substituent; potential metabolic stability in drug candidates.
CV-11974 (Angiotensin II antagonist) Ethoxy, tetrazole-biphenyl, -COOH (C7) C₂₈H₂₄N₆O₃ 492.53 High potency in AII receptor binding (IC₅₀ = 1.12 × 10⁻⁷ M in adrenal cortex).

*Hypothesized formula based on structural analogs.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The hydroxymethyl group in the target compound may enhance solubility compared to lipophilic groups like difluoromethyl (), but reduce membrane permeability relative to halogenated derivatives (e.g., 5-bromo , ).
  • Methyl at N1 (target compound) provides moderate steric hindrance, contrasting with the cyclopropylmethyl group in , which likely improves metabolic resistance.

Synthetic Pathways: Analogous compounds (e.g., 2-(4-hydroxyphenyl)-derivatives) are synthesized via condensation of 3,4-diaminobenzoic acid with aldehydes under acidic conditions . Similar methods may apply to the target compound.

5-Bromo derivatives () highlight the role of halogenation in enhancing binding affinity to enzymatic targets.

Biological Activity

Overview

2-(Hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound characterized by a benzodiazole core structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its unique functional groups, including hydroxymethyl and carboxylic acid moieties. These features suggest a range of biological activities that warrant detailed investigation.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11N2O3
  • CAS Number : 1020718-28-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound's binding affinity and specificity. This interaction can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in the development of new antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. In vitro assays have demonstrated that benzodiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the carboxylic acid group allows it to act as a competitive inhibitor for certain enzymes, potentially leading to reduced metabolic activity in targeted cells .

Case Studies and Research Findings

Study Findings
Study on Antimicrobial ActivityDemonstrated significant inhibition against Pseudomonas aeruginosa with an IC50 value of 0.12 µM .
Investigation of Anticancer PropertiesShowed that compounds with similar structures induced apoptosis in HeLa cells with an IC50 of 0.403 µM .
Enzyme Interaction StudiesHighlighted the role of the carboxylic acid group in modulating enzyme activity, impacting metabolic pathways .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other benzodiazole derivatives:

Compound Key Features Biological Activity
2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acidLacks methyl groupModerate antimicrobial activity
1-methyl-1H-benzodiazole-5-carboxylic acidLacks hydroxymethyl groupLimited anticancer properties
2-(hydroxymethyl)-1H-benzotriazole-5-carboxylic acidSimilar structure but different ring systemVariable biological activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid?

  • Methodological Answer : Cyclocondensation reactions are commonly employed for benzodiazole core formation. For example, ethyl acetoacetate and phenylhydrazine derivatives can be used as precursors, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Solvent selection (e.g., acetic acid) and catalysts (e.g., sodium acetate) influence reaction efficiency. Post-synthetic modifications, such as introducing the hydroxymethyl group, may require reductive alkylation or protection/deprotection strategies .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring substitution patterns. For example, methyl groups at position 1 and hydroxymethyl at position 2 produce distinct splitting patterns .
  • Infrared (IR) Spectroscopy : Stretching frequencies for -COOH (~1700 cm1^{-1}) and -OH (~3200 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. Software like SHELXL refines crystal structures, particularly for verifying the benzodiazole core geometry .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC. Hydroxymethyl groups may undergo oxidation under alkaline conditions .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Melting point consistency across batches indicates purity .

Advanced Research Questions

Q. What computational strategies predict the compound's reactivity and binding affinity with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases or receptors). For example, the hydroxymethyl group may form hydrogen bonds with active-site residues, as seen in similar benzodiazole derivatives .
  • DFT Calculations : Predict electron density distributions to identify nucleophilic/electrophilic sites. The carboxylic acid group’s charge distribution influences solubility and reactivity .

Q. How do structural modifications (e.g., substituent variations) impact the compound's biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the hydroxymethyl group with other substituents (e.g., halides, alkyl chains) and test against targets (e.g., antimicrobial assays). For example, bulkier groups may hinder target binding, while electron-withdrawing groups enhance metabolic stability .
  • Data Analysis : Compare IC50_{50} values or inhibition constants (Ki_i) across derivatives. Tabulate results to identify optimal substituents:
DerivativeSubstituent (Position)IC50_{50} (μM)Target Protein
A-CH2_2OH (2)0.45Kinase X
B-Cl (2)1.20Kinase X

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardized Assay Protocols : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, variations in ATP concentration in kinase assays can alter IC50_{50} values .
  • Meta-Analysis : Cross-reference published data with structural analogs. Discrepancies may arise from impurity levels (>95% purity recommended) or assay interference (e.g., compound fluorescence in absorbance-based assays) .

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